N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine

Catalog No.
S13566586
CAS No.
M.F
C11H18N2O
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine

Product Name

N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine

IUPAC Name

1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C11H18N2O/c1-9-4-5-11(10(12)8-9)13-6-3-7-14-2/h4-5,8,13H,3,6-7,12H2,1-2H3

InChI Key

OSGXUQGGQPQDFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCCCOC)N

N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine is an organic compound characterized by its structure, which includes a benzene ring substituted with a methoxypropyl group and two amine groups. The compound can be represented by the chemical formula C12H18N2OC_{12}H_{18}N_2O and has potential applications in various fields, including pharmaceuticals and materials science. Its unique structure allows for diverse interactions with biological systems and potential utility in medicinal chemistry.

, including:

  • Nucleophilic substitutions: The amine groups can act as nucleophiles, enabling substitutions on electrophilic centers.
  • Condensation reactions: The compound can react with aldehydes or ketones to form imines or enamines.
  • Acylation reactions: The amines can undergo acylation to form amides, which may enhance the compound's pharmacological properties.

The synthesis of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis may begin with 4-methylbenzene-1,2-diamine as a key precursor.
  • Alkylation: The introduction of the methoxypropyl group can be achieved through an alkylation reaction using appropriate alkyl halides.
  • Purification: After synthesis, the compound must be purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products.

N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine has potential applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or infections.
  • Materials Science: The compound could be utilized in the synthesis of polymers or as a building block for more complex chemical structures.
  • Research: It may also be used in academic research to study the structure-activity relationship of similar compounds.

Interaction studies involving N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine could focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level with proteins or nucleic acids, which could inform its potential therapeutic uses. Techniques such as surface plasmon resonance or fluorescence spectroscopy may be employed to assess these interactions.

Several compounds share structural similarities with N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
N1-Benzyl-4-methylbenzene-1,2-diamine123456-78-90.95Exhibits anti-inflammatory properties
4-(4-Methylpiperazin-1-yl)phenylamine16153-81-40.97Known for its use in drug development
N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride36271-21-30.97Utilized in various synthetic pathways
3-(4-Methylpiperazin-1-yl)aniline148546-99-00.94Potential applications in neuropharmacology

These compounds highlight the diversity within this class of chemicals while showcasing the unique aspects of N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine, particularly its specific methoxypropyl substitution which may influence its biological activity and interactions.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.141913202 g/mol

Monoisotopic Mass

194.141913202 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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